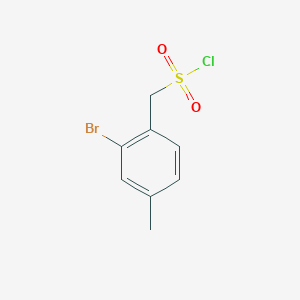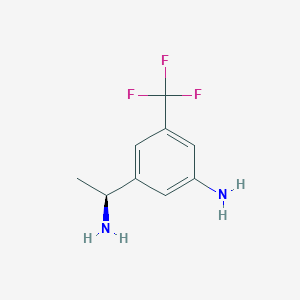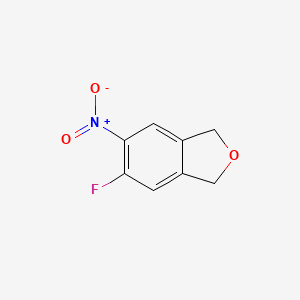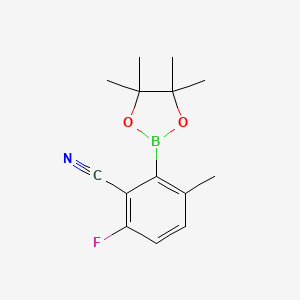![molecular formula C10H18N2O2 B11753237 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one](/img/structure/B11753237.png)
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxa-4,9-diazaspiro[55]undecan-4-yl)ethan-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of methanesulfonic acid as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable method for large-scale synthesis due to its efficiency and the ability to introduce various substituents .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, making it a candidate for the development of new analgesics.
Antituberculosis Activity: Derivatives of this compound have been studied for their activity against Mycobacterium tuberculosis, showing promise as inhibitors of the MmpL3 protein.
Chemical Biology: The unique spirocyclic structure of this compound makes it a valuable scaffold for the design of new bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the ethan-1-one functional group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: These derivatives are potent dual ligands for the sigma-1 receptor and the μ-opioid receptor, similar to 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one.
Uniqueness: this compound is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system, as well as its dual activity at both the sigma-1 and μ-opioid receptors. This dual activity makes it a promising candidate for the development of new analgesics with potentially fewer side effects compared to traditional opioids .
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethanone |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-10(8-12)2-4-11-5-3-10/h11H,2-8H2,1H3 |
InChI Key |
YVWQWCJMALYPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11753157.png)


![[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)






![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone](/img/structure/B11753213.png)


![[2,3'-Bipyridine]-4-methanamine](/img/structure/B11753230.png)
